molecular formula C12H18O6 B8682835 1,3,5-Tris(2-hydroxyethoxy)benzene CAS No. 46929-51-5

1,3,5-Tris(2-hydroxyethoxy)benzene

Cat. No. B8682835
CAS RN: 46929-51-5
M. Wt: 258.27 g/mol
InChI Key: VPGAYKAKEQBZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(2-hydroxyethoxy)benzene is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tris(2-hydroxyethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(2-hydroxyethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

46929-51-5

Product Name

1,3,5-Tris(2-hydroxyethoxy)benzene

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

2-[3,5-bis(2-hydroxyethoxy)phenoxy]ethanol

InChI

InChI=1S/C12H18O6/c13-1-4-16-10-7-11(17-5-2-14)9-12(8-10)18-6-3-15/h7-9,13-15H,1-6H2

InChI Key

VPGAYKAKEQBZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCO)OCCO)OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of phloroglucinol (12.60 g, 0.10 mol), ethylene carbonate (35 g, 0.39 mol), and tetraethylammonium bromide (8 g, 0.04 mol) in DMF (20 mL) was heated at 150° C. for 14 hr. After evaporating the solvent, the residue was purified on a silica gel chromatography column using a mixture of methylene chloride and acetonitrile: 1/1, 1/2, 1/3 and 1/4 as eluents to give 9.6 g of 1,3,5-tris(2-hydroxyethoxy)benzene (37% yield). The product was purified further by recrystallization from cold methylene chloride and THF to afford 5.5 g (21%). 1H NMR (DMSO-d6): δ 6.08 (s, aromatic protons, 3H), 4.83 (s, OH, 3H), 3.92 (t, —OCH2—, 6H), 3.69 (m, —CH2OH, 8H). 13C NMR (DMSO-d6): δ 160.54 (aromatic C—O—), 93.81(aromatic C—H), 69.53 (—CH2O—), 59.55 (—CH2OH). FT-IR (KBr, m−1): 3255 (OH), 2947, 2371, 1596, 1462, 1377, 1167, 1071, 1024, 902, 745.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Pyrogallol (378.3 g., 3 moles) and sodium hydroxide (0.5 g.) are charged into a one-liter autoclave. The mixture is heated to 140° C., purged three times with nitrogen and subjected to a vacuum of 20 mm Hg for one-half hour. Ethylene oxide (396 g., 9 moles) is then added at 30 psig; after all the ethylene oxide is consumed, the autoclave is purged two times with nitrogen and cooled to 30° C. Two hundred grams of the product is withdrawn and 10 g. of potassium hydroxide pellets is added to the autoclave. The autoclave is purged three times with nitrogen at 150° C. Acetylene (100 psig.) then is added and heating is continued for 16 hours to provide the trivinyl ether of 1,3,5-tris-(2-hydroxyethoxy) benzene, having the formula: ##STR3##
Quantity
378.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
396 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.